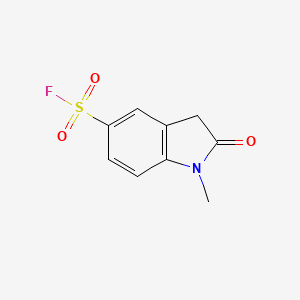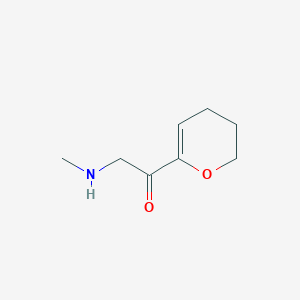
1-(3,4-dihydro-2H-pyran-6-yl)-2-(methylamino)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydro-2H-pyran-6-yl)-2-(methylamino)ethan-1-one is an organic compound that features a pyran ring and a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-pyran-6-yl)-2-(methylamino)ethan-1-one typically involves the following steps:
Formation of the Pyran Ring: This can be achieved through the cyclization of a suitable precursor, such as a hydroxy ketone, under acidic or basic conditions.
Introduction of the Methylamino Group: This step involves the reaction of the pyran ring with a methylamine source, such as methylamine gas or a methylamine salt, under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-dihydro-2H-pyran-6-yl)-2-(methylamino)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(3,4-dihydro-2H-pyran-6-yl)-2-(methylamino)ethan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,4-dihydro-2H-pyran-6-yl)-2-aminoethan-1-one: Similar structure but lacks the methyl group on the amino group.
1-(3,4-dihydro-2H-pyran-6-yl)-2-(ethylamino)ethan-1-one: Similar structure but has an ethyl group instead of a methyl group on the amino group.
Uniqueness
1-(3,4-dihydro-2H-pyran-6-yl)-2-(methylamino)ethan-1-one is unique due to its specific combination of a pyran ring and a methylamino group. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
1-(3,4-dihydro-2H-pyran-6-yl)-2-(methylamino)ethanone |
InChI |
InChI=1S/C8H13NO2/c1-9-6-7(10)8-4-2-3-5-11-8/h4,9H,2-3,5-6H2,1H3 |
Clé InChI |
JDSFHTHBKPJIIQ-UHFFFAOYSA-N |
SMILES canonique |
CNCC(=O)C1=CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


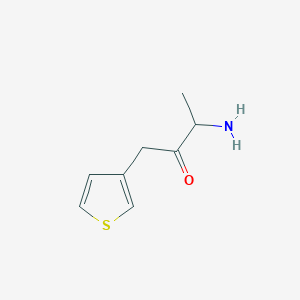
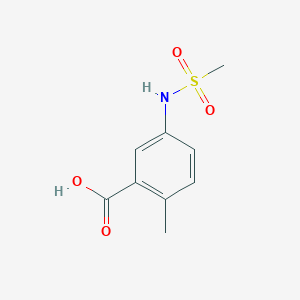
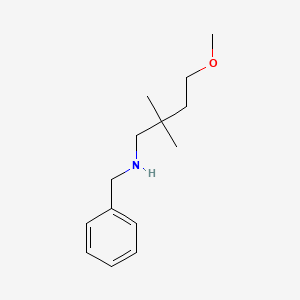

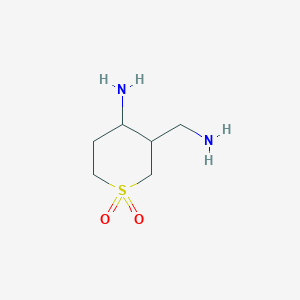

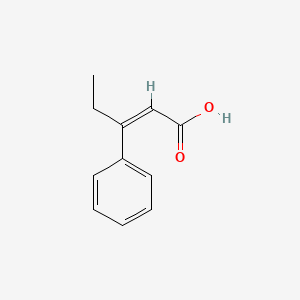
![4-[(3,5-Dichloropyridin-2-YL)oxy]aniline](/img/structure/B13165955.png)
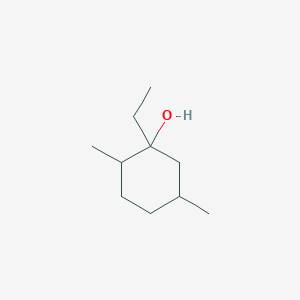
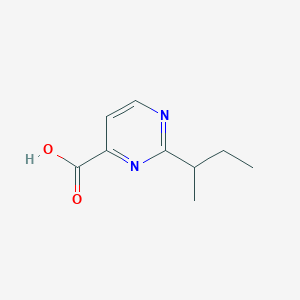
![1-[(2S)-Piperidin-2-YL]propan-1-one](/img/structure/B13165969.png)


